methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Catalog No.
S11304553
CAS No.
M.F
C20H16N4O2
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyraz...

Product Name

methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

IUPAC Name

methyl 3-methyl-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C20H16N4O2/c1-13-18-16(20(25)26-2)11-17(14-7-6-10-21-12-14)22-19(18)24(23-13)15-8-4-3-5-9-15/h3-12H,1-2H3

InChI Key

PJWGJXMEEBFIEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)OC)C4=CC=CC=C4

Methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines, which are characterized by their bicyclic structure comprising a pyrazole and a pyridine ring. This compound features a methyl group at the C3 position, a phenyl group at the C1 position, and a pyridinyl substituent at the C6 position. The carboxylate ester functionality at the C4 position contributes to its chemical reactivity and potential biological activity.

The chemical reactivity of methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be attributed to the presence of multiple functional groups. Key reactions may include:

  • Ester Hydrolysis: The carboxylate group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
  • Nucleophilic Substitution: The aromatic rings present in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The pyrazole and pyridine rings can engage in condensation reactions with various electrophiles, leading to the formation of new heterocycles.

Pyrazolo[3,4-b]pyridines have been studied for their diverse biological activities, including:

  • Antitumor Activity: Compounds in this class have shown promise as potential anticancer agents due to their ability to inhibit cell proliferation.
  • Anti-inflammatory Properties: Some derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Kinase Inhibition: Certain pyrazolo[3,4-b]pyridines are known inhibitors of specific kinases involved in cancer progression and other diseases.

The synthesis of methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be achieved through various methodologies:

  • One-Pot Synthesis: A common method involves the condensation of 5-amino-pyrazoles with aldehydes and β-diketones in the presence of acid catalysts. This approach facilitates the formation of the pyrazolo[3,4-b]pyridine framework in a single reaction step .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields while minimizing solvent use, aligning with green chemistry principles .
  • Friedländer Condensation: This method involves reacting 5-amino-pyrazoles with α-methylene ketones to synthesize pyrazolo[3,4-b]pyridines efficiently .

Methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Its biological properties make it a candidate for drug development targeting cancer and inflammatory diseases.
  • Material Science: The compound may be explored for use in organic electronics or as precursors for novel materials due to its unique structural features.

Studies on interaction profiles are crucial for understanding the biological mechanisms of methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Interaction studies typically focus on:

  • Protein Binding Affinity: Assessing how well the compound binds to target proteins can provide insights into its efficacy as a therapeutic agent.
  • Mechanism of Action: Understanding how this compound interacts with cellular pathways can elucidate its potential therapeutic effects.

Methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate shares structural similarities with several other compounds in the pyrazolo[3,4-b]pyridine family. Here are some comparisons highlighting its uniqueness:

Compound NameKey FeaturesBiological Activity
Methyl 1H-pyrazolo[3,4-b]pyridineLacks carboxylate esterAntitumor properties
6-(4-Hydroxyphenyl)-pyrazolo[3,4-b]pyridineHydroxy group at C6Kinase inhibition
5-Amino-pyrazolo[3,4-b]pyridineAmino group at C5Anti-inflammatory effects

Methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution patterns that may enhance its biological activity compared to these similar compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

344.12732577 g/mol

Monoisotopic Mass

344.12732577 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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